molecular formula C6H8N2O2S B1604340 N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide CAS No. 898825-89-3

N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

Cat. No. B1604340
M. Wt: 172.21 g/mol
InChI Key: OHCWGRKUQDBZNM-UHFFFAOYSA-N
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Description

“N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazoles are a type of heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” can be achieved from Thiazole-5-carboxylic acid and N-methoxymethylamine . Thiazoles can be synthesized using various methods, including the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .


Molecular Structure Analysis

The thiazole ring in “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

“N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” has a molecular weight of 172.205 g/mol . Its melting point is between 54 and 56 °C . The boiling point is predicted to be 329.8±15.0 °C .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Thiazole carboxamide derivatives, including N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, have been studied for their potential as cyclooxygenase (COX) inhibitors .

Methods of Application or Experimental Procedures

The compounds were synthesized and characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis. Their selectivity towards COX-1 and COX-2 was evaluated using an in vitro COX inhibition assay kit. Their cytotoxicity was evaluated using the Sulforhodamine B (SRB) assay .

Results or Outcomes

The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .

Use in Biological Evaluation of Thiazole Derivatives

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Thiazole derivatives, including N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, have been synthesized and evaluated for their biological activities .

Methods of Application or Experimental Procedures

The salts or the esters of both dithioformic and dithiophenacetic acids were reacted with α-aminonitriles to give 5-aminothiazoles .

Results or Outcomes

Thiazoles have been found to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Use in Antioxidative Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Thiazole carboxamide derivatives have been studied for their antioxidative activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and their antioxidative activity was evaluated using various in vitro assays .

Results or Outcomes

Several tested compounds showed significantly improved antioxidative activity in all three methods compared to standard BHT .

Use in Antibacterial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Thiazole carboxamide derivatives have been studied for their antibacterial activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and their antibacterial activity was evaluated using various in vitro assays .

Results or Outcomes

Compound 8 with two hydroxy and one methoxy group on the phenyl ring showed the strongest antibacterial activity against the Gram-positive strain E. faecalis (MIC = 8 μM) .

Use in Antiviral Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Thiazole derivatives have been studied for their antiviral activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and their antiviral activity was evaluated using various in vitro assays .

Results or Outcomes

Thiazoles have been found to have a wide range of biological activities, including antiviral activities .

Use in Anticonvulsant Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Thiazole derivatives have been studied for their anticonvulsant activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and their anticonvulsant activity was evaluated using various in vitro assays .

Results or Outcomes

Thiazoles have been found to have a wide range of biological activities, including anticonvulsant activities .

Safety And Hazards

The safety data sheet for “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” suggests that it should be handled with care . In case of exposure, it recommends moving the person into fresh air, giving artificial respiration if not breathing, washing off with soap and plenty of water in case of skin contact, rinsing thoroughly with plenty of water for at least 15 minutes in case of eye contact, and consulting a physician .

Future Directions

Thiazoles, including “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide”, have been the subject of considerable research due to their diverse biological activities . They are found in many potent biologically active compounds and have a broad range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Future research may focus on the design and development of different thiazole derivatives .

properties

IUPAC Name

N-methoxy-N-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-7-4-11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCWGRKUQDBZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=CS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649562
Record name N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

CAS RN

898825-89-3
Record name N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (2.77 mL, 19.9 mmol) was added slowly to a mixture of commercially available thiazole-5-carboxylic acid (1.03 g, 7.98 mmol), N,O-dimethylhydroxylamine hydrochloride (0.778 g, 7.98 mmol), and EDCI (1.83 g, 9.57 mmol) in CH2Cl2 (10 mL). The mixture was stirred at room temperature for 72 hours then quenched with saturated aqueous NaHCO3. Water (50 mL) was added followed by additional CH2Cl2. The mixture was stirred for 10 minutes and layers were separated. The CH2Cl2 layer was dried over Na2SO4 and filtered. The solvent was removed under reduced pressure and the residual oil was chromatographed (CH2Cl2/EtOAc) to provide the title compound as a white solid.
Quantity
2.77 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.778 g
Type
reactant
Reaction Step One
Name
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 3
N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

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